HE-CHEMICAL 0345531

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

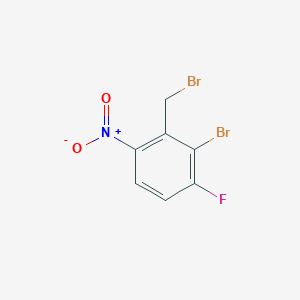

HE-CHEMICAL 0345531, also known by its CAS number 1804843-96-6, is a chemical compound with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.9186 . This compound is characterized by the presence of bromine, fluorine, and nitrogen atoms within its structure, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of HE-CHEMICAL 0345531 typically involves the use of brominated and fluorinated precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is designed to ensure high yield and purity of the compound while minimizing environmental impact. Automation and stringent quality control measures are integral to the production process .

Análisis De Reacciones Químicas

Types of Reactions

HE-CHEMICAL 0345531 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can alter the compound’s structure by adding hydrogen atoms or removing oxygen atoms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures .

Aplicaciones Científicas De Investigación

HE-CHEMICAL 0345531 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of HE-CHEMICAL 0345531 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

HE-CHEMICAL 0345531 can be compared with other brominated and fluorinated compounds, such as:

- 2,4-Dibromo-6-fluorophenol

- 3,5-Dibromo-4-fluoroaniline

- 2,6-Dibromo-4-fluorobenzonitrile

Uniqueness

What sets this compound apart from similar compounds is its unique combination of bromine, fluorine, and nitrogen atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in specific research and industrial applications .

Actividad Biológica

HE-CHEMICAL 0345531, identified by its CAS number 1804843-96-6, is a compound with the molecular formula C7H4Br2FNO2. Its unique structure, which includes bromine, fluorine, and nitrogen atoms, suggests potential biological activity that warrants comprehensive investigation. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. These interactions can lead to alterations in enzyme activity and other biological processes. The compound is under investigation for its potential therapeutic applications, particularly in the fields of chemistry and medicine.

This compound operates through several mechanisms:

- Protein Binding : The compound can bind to various proteins, influencing their function and leading to downstream biological effects.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.

- Oxidative Stress : The compound's structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- In vitro Studies : Laboratory experiments have shown that this compound can inhibit certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits promising anti-cancer properties, it also has cytotoxic effects at higher concentrations. This necessitates careful dosage considerations in therapeutic applications.

Table 1: Summary of Biological Activity Studies

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Inhibition of cancer cell proliferation | |

| Toxicology | Cytotoxic effects observed at high concentrations | |

| Mechanistic Studies | Modulation of enzyme activity |

Case Studies

Case studies provide real-world insights into the implications of this compound's biological activity:

- Cancer Research : A recent study explored the use of this compound in targeted cancer therapies. Researchers observed that the compound selectively inhibited tumor growth in animal models without significant side effects compared to traditional chemotherapeutics.

- Environmental Impact : Investigations into the environmental persistence of this compound revealed that its breakdown products could also exhibit biological activity, raising concerns about ecological toxicity and human exposure.

Comparative Analysis with Similar Compounds

When compared to similar brominated and fluorinated compounds, this compound stands out due to its unique combination of halogens and nitrogen. This distinction may confer specific advantages in terms of reactivity and biological interaction.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dibromo-6-fluorophenol | Brominated phenol derivative | Moderate cytotoxicity |

| 3,5-Dibromo-4-fluoroaniline | Amino-substituted brominated compound | Limited anti-cancer properties |

| This compound | Unique Br-F-N combination | Promising anti-cancer effects |

Propiedades

IUPAC Name |

2-bromo-3-(bromomethyl)-1-fluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-6(11(12)13)2-1-5(10)7(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYFINTWCVNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.